

Toxicological Assessment of Cyclopentyl Methyl Ether (CPME): An In-depth Technical Guide

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Compound of Interest

Compound Name: Cyclopentyl ether

Cat. No.: B160416

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Introduction

Cyclopentyl methyl ether (CPME), a novel and versatile solvent, has emerged as a greener alternative to traditional ethereal solvents like tetrahydrofuran (THF) and diethyl ether in various chemical processes.^[1] Its favorable physical properties, including a high boiling point, low melting point, and resistance to peroxide formation, have made it an attractive option for researchers, scientists, and drug development professionals.^[1] This technical guide provides a comprehensive toxicological assessment of CPME, summarizing key studies on its acute, subchronic, genetic, and reproductive toxicity, as well as its ecotoxicological profile. All cited studies were conducted in compliance with Organisation for Economic Co-operation and Development (OECD) guidelines and Good Laboratory Practice (GLP) standards.

Acute Toxicity

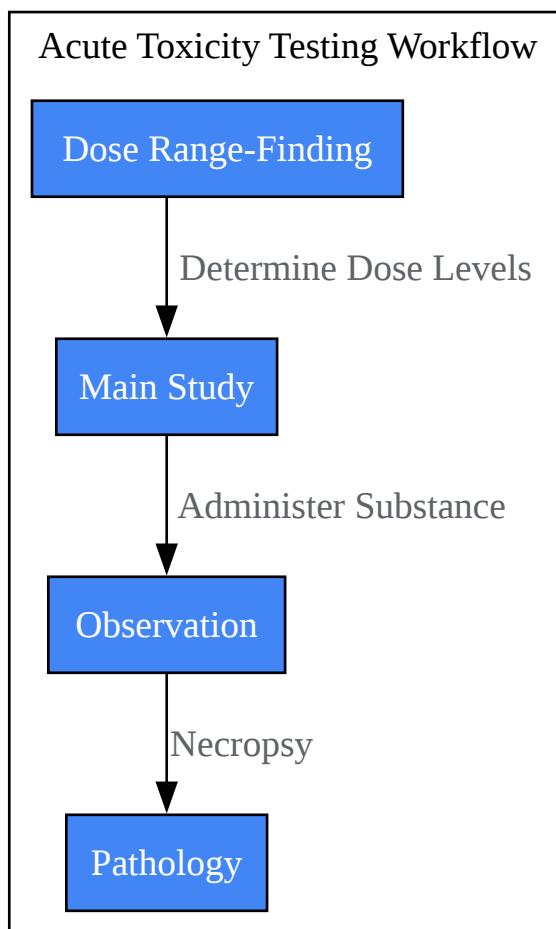
Acute toxicity studies evaluate the potential adverse effects of a substance after a single or short-term exposure. For CPME, these studies have been conducted via oral, dermal, and inhalation routes.

Data Presentation: Acute Toxicity of CPME

Test	OECD Guideline	Species	Endpoint	Result
Acute Oral Toxicity	423	Rat	LD50	1,000 - 2,000 mg/kg
Acute Dermal Toxicity	402	Rat	LD50	> 2,000 mg/kg
Acute Inhalation Toxicity	403	Rat	LC50 (4h)	> 5.1 mg/L
Skin Irritation/Corrosion	404	Rabbit	-	Irritant
Eye Irritation/Corrosion	405	Rabbit	-	Irritant

Experimental Protocols: Acute Toxicity

The workflow for a typical acute toxicity assessment involves dose range-finding followed by the main study, observation for clinical signs and mortality, and finally, pathological examination.



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Workflow for Acute Toxicity Assessment.

- Acute Oral Toxicity (OECD Guideline 423): This study is typically conducted in rats. After a sighting study to determine the starting dose, a stepwise procedure is used where a single animal is dosed. Depending on the outcome, the dose for the next animal is adjusted up or down. This continues until the dose causing mortality is identified or the limit dose is reached. Animals are observed for mortality, clinical signs, and body weight changes for up to 14 days. A gross necropsy is performed on all animals.
- Acute Dermal Toxicity (OECD Guideline 402): This study is also typically performed in rats. The test substance is applied to a shaved area of the skin (at least 10% of the body surface area) and covered with a porous gauze dressing for 24 hours. A stepwise procedure similar to the oral toxicity study is used to determine the dose at which toxic effects occur.

Observations for skin reactions, systemic toxicity, and mortality are conducted for 14 days, followed by a gross necropsy.[2]

- Acute Inhalation Toxicity (OECD Guideline 403): This test involves exposing rats to the test substance as a vapor, aerosol, or dust in an inhalation chamber for a defined period, typically 4 hours.[3][4][5][6][7] A limit test at a high concentration or a series of concentrations is used to determine the LC50. Animals are observed for toxic effects and mortality during and after exposure for up to 14 days, followed by a gross necropsy.[3][4]
- Dermal and Eye Irritation/Corrosion (OECD Guidelines 404 & 405): These studies are typically conducted in rabbits. For dermal irritation, the substance is applied to a small patch of shaved skin. For eye irritation, a small amount of the substance is instilled into one eye of each animal. The skin and eyes are observed and scored for redness, swelling, and other signs of irritation at specific intervals.[8][9][10][11][12]

Subchronic Toxicity

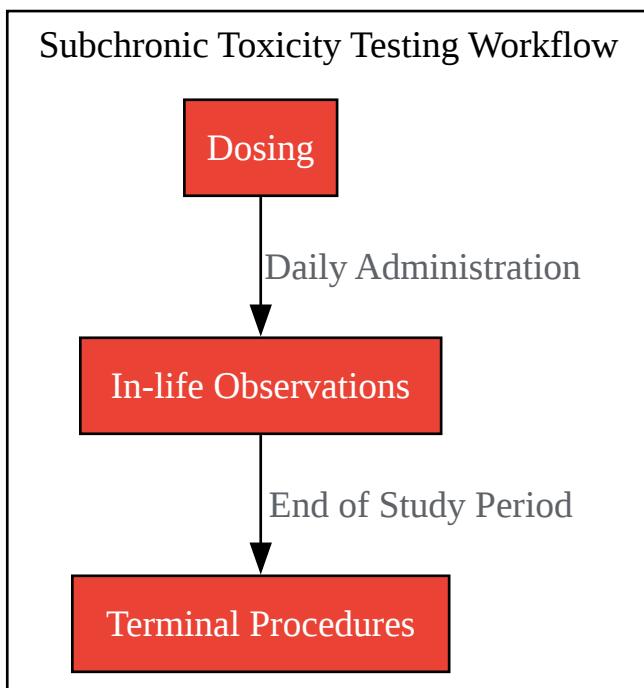
Subchronic toxicity studies assess the effects of repeated exposure to a substance over a longer period, typically 28 or 90 days.

Data Presentation: Subchronic Toxicity of CPME

Test	OECD Guideline	Species	Duration	Route	NOEL/NOAEL
Repeated Dose Oral Toxicity	407	Rat	28 days	Oral	NOEL (Male): 15 mg/kg/day, NOAEL (Male): 150 mg/kg/day, NOEL (Female): 150 mg/kg/day
Subchronic Inhalation Toxicity	413	Rat	90 days	Inhalation	NOEL: 0.8 mg/L

Experimental Protocols: Subchronic Toxicity

The general workflow for subchronic toxicity studies involves daily administration of the test substance, regular clinical observations, and detailed pathological examinations at the end of the study.



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Workflow for Subchronic Toxicity Assessment.

- Repeated Dose 28-Day Oral Toxicity Study (OECD Guideline 407): In this study, the test substance is administered daily by gavage to groups of rats at three or more dose levels for 28 days.[13][14][15][16][17][18] A control group receives the vehicle only. Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly. At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed and examined histopathologically.[14][18]
- Subchronic Inhalation Toxicity: 90-Day Study (OECD Guideline 413): This study involves exposing groups of rats to the test substance via whole-body or nose-only inhalation for 6 hours per day, 5 days a week, for 90 days.[19][20][21][22][23][24] Three exposure

concentrations and a control group are typically used.[19][22] In-life observations, hematology, clinical chemistry, and extensive histopathological examinations are conducted, similar to the 28-day oral study.[20][22][25]

Genetic Toxicology

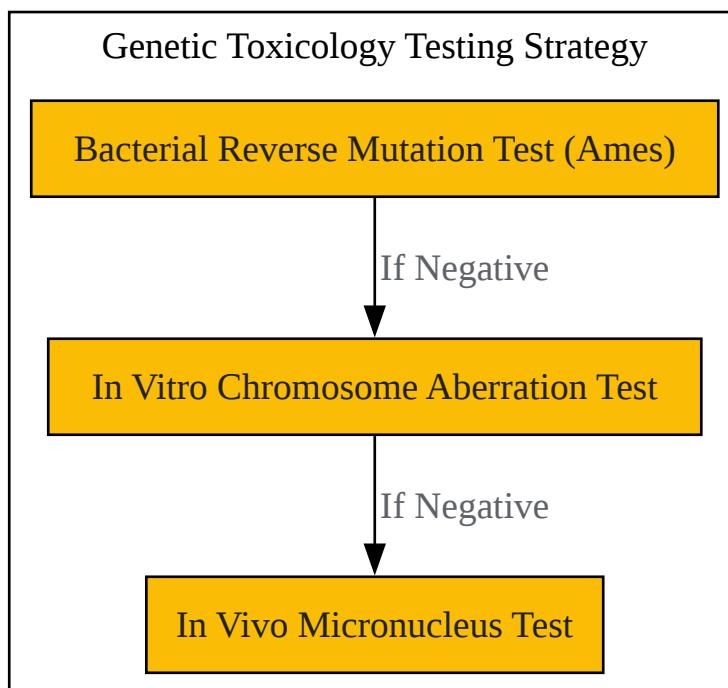
Genetic toxicology studies are designed to detect any potential for a substance to cause damage to genetic material (DNA). A standard battery of tests is used to assess different types of genetic damage.

Data Presentation: Genetic Toxicology of CPME

Test	OECD Guideline	System	Result
Bacterial Reverse Mutation Test (Ames Test)	471	S. typhimurium & E. coli	Negative
In Vitro Mammalian Chromosome Aberration Test	473	Cultured Mammalian Cells	Negative
In Vivo Mammalian Erythrocyte Micronucleus Test	474	Mouse Bone Marrow	Negative

Experimental Protocols: Genetic Toxicology

The genetic toxicology assessment of a substance typically follows a tiered approach, starting with in vitro tests and progressing to in vivo studies if necessary.



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Tiered Approach for Genetic Toxicology Assessment.

- Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471): This is an in vitro test that uses several strains of bacteria (*Salmonella typhimurium* and *Escherichia coli*) with pre-existing mutations that render them unable to synthesize an essential amino acid.[26][27][28][29] The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix).[27] If the substance is mutagenic, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid.[26][27][28]
- In Vitro Mammalian Chromosome Aberration Test (OECD Guideline 473): This assay uses cultured mammalian cells (e.g., Chinese hamster ovary cells or human lymphocytes) to detect structural chromosome damage.[16][25] Cells are exposed to the test substance with and without metabolic activation.[16][25] After a suitable incubation period, the cells are harvested, and the chromosomes are examined microscopically for aberrations such as breaks and exchanges.[25]
- In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474): This in vivo test is typically conducted in mice or rats.[1] Animals are administered the test substance, usually

by oral gavage or intraperitoneal injection.^[1] After a specific time, bone marrow or peripheral blood is collected to examine immature red blood cells (polychromatic erythrocytes) for the presence of micronuclei.^[1] Micronuclei are small, extra-nuclear bodies that form when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei during cell division, indicating chromosomal damage.^[1]

Reproductive and Developmental Toxicity

A combined repeated dose toxicity study with a reproduction/developmental toxicity screening test was conducted for CPME.

Data Presentation: Reproductive and Developmental Toxicity of CPME

Test	Species	Doses	NOAEL
Combined Repeated Dose and Reproductive/Developmental Toxicity Screening	Rat	50, 150, 450 mg/kg/day	150 mg/kg/day

Experimental Protocol: Combined Reproductive/Developmental Toxicity Screening

In this study, male and female rats were administered CPME by gavage before and during mating, and for females, throughout gestation and lactation. The F0 generation was observed for effects on mating, fertility, gestation, and parturition. The F1 offspring were observed for viability, growth, and development. At the highest dose of 450 mg/kg/day, lower body weight in F0 males and longer gestation lengths in F0 females were observed. In the F1 generation, lower body weight gain was seen in the early postnatal period at this high dose. Based on these findings, the No-Observed-Adverse-Effect Level (NOAEL) for both reproductive and developmental toxicity was determined to be 150 mg/kg/day.

Ecotoxicological Assessment

Ecotoxicity studies are essential to evaluate the potential harm of a chemical to the environment.

Data Presentation: Ecotoxicity of CPME

Test	OECD Guideline	Species	Endpoint	Result
Fish, Acute Toxicity Test	203	Oryzias latipes (Medaka)	96h LC50	> 100 mg/L
Daphnia sp. Acute Immobilisation Test	202	Daphnia magna	48h EC50	> 100 mg/L
Freshwater Alga and Cyanobacteria, Growth Inhibition Test	201	Pseudokirchnerie lla subcapitata	72h ErC50	> 100 mg/L

Experimental Protocols: Ecotoxicity

The assessment of aquatic toxicity typically involves testing on organisms from three different trophic levels: fish, invertebrates (daphnia), and algae.

Aquatic Ecotoxicity Testing

[Fish Acute Toxicity \(OECD 203\)](#)[Daphnia Acute Immobilisation \(OECD 202\)](#)[Alga Growth Inhibition \(OECD 201\)](#)[Click to download full resolution via product page](#)

Core Set of Aquatic Ecotoxicity Tests.

- Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201): This test exposes a population of green algae (e.g., *Pseudokirchneriella subcapitata*) to the test

substance in a nutrient-rich medium for 72 hours.[4][5][8] The inhibition of algal growth is measured by changes in cell density or fluorescence and is used to calculate the EC50 (the concentration that causes a 50% reduction in growth).[8]

- Daphnia sp. Acute Immobilisation Test (OECD Guideline 202): This study exposes juvenile Daphnia magna (water fleas) to a range of concentrations of the test substance for 48 hours. [3][13][26] The endpoint is the immobilization of the daphnids, and the EC50 is the concentration that immobilizes 50% of the test organisms.[13]

Conclusion

The comprehensive toxicological assessment of cyclopentyl methyl ether indicates a low level of systemic toxicity. It is classified as harmful if swallowed and is an irritant to the skin and eyes.[1] CPME is not genotoxic, as demonstrated by a battery of in vitro and in vivo assays. The NOAEL for reproductive and developmental toxicity has been established at 150 mg/kg/day. Ecotoxicological data suggest that CPME has a low potential for harm to aquatic organisms. This favorable toxicological profile, combined with its advantageous physical and chemical properties, supports the use of CPME as a sustainable and safer solvent alternative in chemical research and development.

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